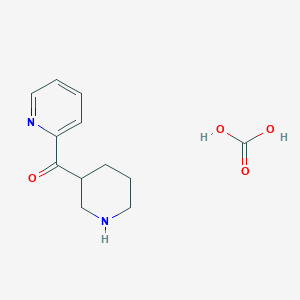

3-Piperidinyl(2-pyridinyl)methanone carbonic acid (2:1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Piperidinyl(2-pyridinyl)methanone carbonic acid (2:1) is a chemical compound with the CAS Number: 1559062-00-8 . Its IUPAC name is piperidin-3-yl (pyridin-2-yl)methanone carbonate . The molecular formula is C12H16N2O4 and it has a molecular weight of 252.27 . It is a solid at room temperature .

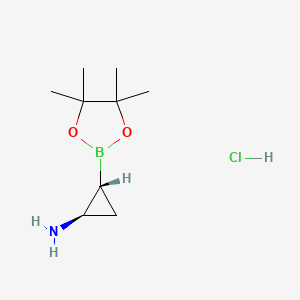

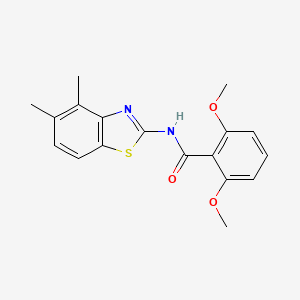

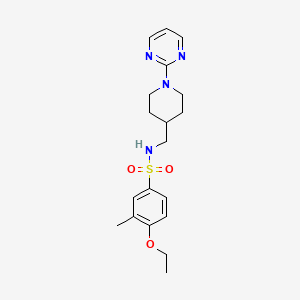

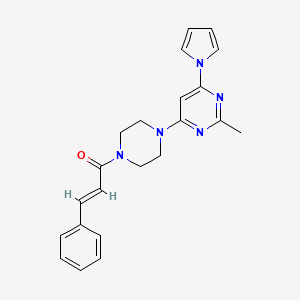

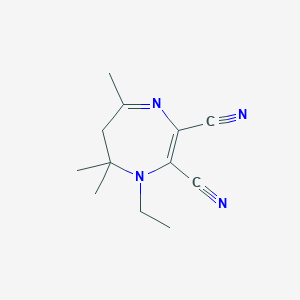

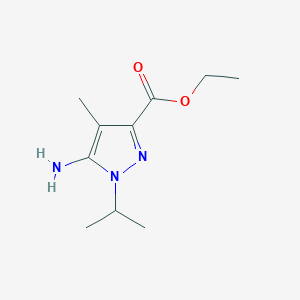

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O.CH2O3/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4) . This code provides a way to encode the molecular structure using a linear notation. It can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 252.27 and a molecular formula of C12H16N2O4.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Processes : A study conducted by Zheng Rui (2010) focused on the synthesis of a related compound using Piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield (Zheng Rui, 2010).

- Crystal Structure Analysis : Murray et al. (2014) examined the co-crystal of isophthalic acid and a similar compound, revealing supramolecular chains and layers formed by hydrogen bonding and C—H⋯O interactions (Murray, Biros, & Laduca, 2014).

Medicinal Chemistry and Antimicrobial Activity

- Antimicrobial and Antimycobacterial Activity : A study by Sidhaye et al. (2011) showed that derivatives of pyridine carboxylic acid, similar to the compound , exhibited antimycobacterial activity (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).

- Synthesis and Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including compounds similar to 3-Piperidinyl(2-pyridinyl)methanone, and observed variable antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Materials Science and Coordination Chemistry

- Ligand Behavior in Iron(III) Complexes : Chen et al. (2005) investigated the crystal structures of iron(III) complexes with a related compound, demonstrating different structural types and ligand behaviors (Chen, Du, He, Chen, & Mak, 2005).

- Group 12 Metal Complexes : Wan et al. (2013) explored group 12 metal complexes with a similar compound, noting the role of counteranions and solvent in product formation (Wan, Li, Al-Thabaiti, & Mak, 2013).

Electrochemistry and CO2 Reduction

- Carbon Dioxide Reduction to Methanol : Barton Cole et al. (2010) found that pyridinium derivatives, closely related to the compound , effectively catalyzed the reduction of CO2 to methanol (Barton Cole, Lakkaraju, Rampulla, Morris, Abelev, & Bocarsly, 2010).

Organic Synthesis

- Synthesis of Heterocycles : Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, relevant to the compound in focus (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.CH2O3/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYELDUMHAQAYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=N2.C(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)